(R)-2-amino-4-(methylamino)-4-oxobutanoic acid

CAS No.: 86070-35-1

Cat. No.: VC8301652

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86070-35-1 |

|---|---|

| Molecular Formula | C5H10N2O3 |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | (2R)-2-amino-4-(methylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |

| Standard InChI Key | CFRMVEKWKKDNAH-GSVOUGTGSA-N |

| Isomeric SMILES | CNC(=O)C[C@H](C(=O)O)N |

| SMILES | CNC(=O)CC(C(=O)O)N |

| Canonical SMILES | CNC(=O)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

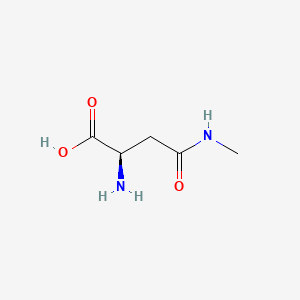

The IUPAC name for this compound is (R)-2-amino-4-(methylamino)-4-oxobutanoic acid, reflecting its stereochemistry at the second carbon (R-configuration). Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.15 g/mol . The compound is a derivative of asparagine, where the amide nitrogen is methylated, resulting in an N-methyl substituent (Figure 1).

Figure 1. Structural representation of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid. The chiral center at C2 is highlighted in red.

Stereochemical Considerations

The (R)-enantiomer is distinct from its (S)-counterpart, which shares the same molecular formula but differs in spatial orientation. The absolute configuration influences physicochemical properties and biological interactions. For example, the (R)-form exhibits a specific optical rotation and crystalline morphology, though detailed experimental data remain sparse .

CAS Registry and Synonyms

The compound is associated with multiple CAS Registry numbers: 7175-34-0 (racemic mixture) and 86070-35-1 (R-enantiomer) . Synonyms include N4-methyl-D-asparagine and (R)-4-(methylamino)-2-aminobutanedioic acid.

Synthesis and Production Methods

Resolution of Racemates

The racemic mixture (CAS 7175-34-0) can be resolved via chiral chromatography or enzymatic methods. For example, lipases have been used to hydrolyze ester intermediates selectively, yielding enantiopure products .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar solvents like water and methanol but exhibits limited solubility in non-polar solvents. Its stability is pH-dependent, with degradation observed under strongly acidic or alkaline conditions .

Spectral Data

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

-

NMR: Key signals include δ 2.5–3.0 ppm (methylene protons adjacent to the amide) and δ 3.7 ppm (methylamino group) .

Biological and Pharmacological Relevance

Role in Peptide Engineering

The methylamino group enhances peptide stability against proteolytic degradation, making the compound a valuable building block in bioactive peptide design .

Future Research Directions

-

Enantioselective Synthesis Optimization: Developing cost-effective catalytic systems for large-scale production.

-

Biological Activity Profiling: Screening for antimicrobial, anticancer, or neuroprotective effects.

-

Structural Modification: Exploring derivatives with enhanced bioavailability or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume